N-1-Boc-Amino-3-cyclopentene
Overview
Description
Mechanism of Action
Target of Action
N-1-Boc-Amino-3-cyclopentene, also known as tert-Butyl cyclopent-3-en-1-ylcarbamate, is a cyclopentenamine with a protecting group It is used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
The Boc (tert-butoxycarbonyl) group serves as a protecting group, preventing unwanted reactions at the amine site until it is selectively removed .
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein synthesis or modification pathways.
Result of Action
This compound is used to explore the feasibility of using small molecules to functionalize Si surfaces with primary amine groups for DNA attachment . This suggests that the compound may facilitate the attachment of DNA to silicon surfaces, potentially influencing the field of bioengineering and biosensors.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-1-Boc-Amino-3-cyclopentene can be synthesized from di-tert-butyl dicarbonate and 1-amino-3-cyclopentene hydrochloride. The reaction typically involves the following steps:
Starting Materials: Di-tert-butyl dicarbonate and 1-amino-3-cyclopentene hydrochloride.
Reaction Conditions: The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine.
Procedure: The starting materials are mixed in an appropriate solvent, such as dichloromethane, and stirred at room temperature.
Industrial Production Methods: This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: N-1-Boc-Amino-3-cyclopentene undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base.
Deprotection Reactions: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.
Major Products Formed:
Substitution Reactions: Products include various substituted cyclopentenamines.
Deprotection Reactions: The primary product is 1-amino-3-cyclopentene.
Scientific Research Applications
N-1-Boc-Amino-3-cyclopentene has several applications in scientific research:
Biology: Employed in the functionalization of surfaces for DNA attachment, facilitating studies in molecular biology.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
N-Alloc-Amino-3-cyclopentene: Similar structure but with an allyl carbamate protecting group.
N-Cbz-Amino-3-cyclopentene: Similar structure but with a benzyl carbamate protecting group.
Comparison:
Uniqueness: N-1-Boc-Amino-3-cyclopentene is unique due to its tert-butoxycarbonyl protecting group, which offers stability under a variety of conditions and can be easily removed under mild acidic conditions.
Advantages: The Boc group provides excellent protection for the amine functionality, making it a preferred choice in multi-step organic syntheses
Properties
IUPAC Name |
tert-butyl N-cyclopent-3-en-1-ylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-8-6-4-5-7-8/h4-5,8H,6-7H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKZZWRUFCUFEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373520 | |
Record name | N-1-Boc-Amino-3-cyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193751-54-1 | |
Record name | N-1-Boc-Amino-3-cyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 193751-54-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is N-1-Boc-Amino-3-cyclopentene (BACP) used instead of directly attaching amines to silicon surfaces for DNA attachment?
A: Direct attachment of amines, such as 1-amino-3-cyclopentene (ACP), can lead to chemically heterogeneous surfaces []. This heterogeneity can negatively impact the efficiency and specificity of DNA attachment. BACP, with its Boc protecting group, allows for a controlled deprotection process. This results in a more homogeneous surface with a higher density of primary amine groups available for DNA attachment [].
Q2: How does the use of BACP compare to ACP in terms of DNA hybridization stability and specificity?
A: The research indicates that silicon surfaces functionalized with BACP, and subsequently coupled to thio-oligonucleotides, demonstrate excellent stability under hybridization conditions and high specificity for complementary DNA sequences []. While the study doesn't directly compare BACP to ACP in terms of hybridization, the improved surface homogeneity achieved with BACP suggests a potential advantage in achieving consistent and specific DNA hybridization.
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